Cas no 1030440-13-1 (5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)

5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is a synthetic organic compound featuring a brominated aromatic core substituted with a methoxyethoxy side chain and a dimethylamide functional group. This structure confers versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The bromine atom enhances reactivity for further functionalization, while the methoxyethoxy group improves solubility in polar solvents. The dimethylamide moiety contributes to stability and potential binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, where precise modifications are critical. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide structure
1030440-13-1 structure
商品名:5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
CAS番号:1030440-13-1
MF:C12H16BrNO3
メガワット:302.164342880249
CID:5057226

5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
    • 5-Bromo-2-(2-methoxy-ethoxy)-N,N-dimethyl-benzamide
    • 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
    • インチ: 1S/C12H16BrNO3/c1-14(2)12(15)10-8-9(13)4-5-11(10)17-7-6-16-3/h4-5,8H,6-7H2,1-3H3
    • InChIKey: BLXIQAMJYZZJGE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)C(N(C)C)=O)OCCOC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 248
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 38.8

5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B186030-250mg
5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
1030440-13-1
250mg
$ 565.00 2022-06-07
TRC
B186030-500mg
5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
1030440-13-1
500mg
$ 940.00 2022-06-07

5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide 関連文献

5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamideに関する追加情報

Introduction to 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide (CAS No. 1030440-13-1)

5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide, identified by the CAS number 1030440-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzamide class, characterized by its benzene ring substituted with an amide group. The presence of bromine and methoxyethoxy substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.

The structural features of 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide contribute to its potential as a pharmacological agent. The bromine atom, located at the 5-position of the benzene ring, is a common pharmacophore that enhances binding affinity to biological targets. Additionally, the 2-methoxyethoxy group introduces a hydrophilic moiety, which can influence solubility and metabolic stability. The N,N-dimethylamino group further modulates the compound's reactivity and interaction with biological systems.

In recent years, there has been growing interest in exploring the therapeutic potential of benzamide derivatives. Studies have demonstrated that modifications in the benzamide core can lead to compounds with enhanced efficacy against various diseases. For instance, related derivatives have shown promise in inhibiting enzymes involved in cancer progression and inflammatory responses. The unique combination of substituents in 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide positions it as a candidate for further investigation in these areas.

One of the most compelling aspects of 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is its potential in drug discovery. Researchers have leveraged its structural framework to develop novel inhibitors targeting key biological pathways. For example, studies have indicated that this compound may interact with proteins involved in cell signaling pathways, potentially leading to therapeutic benefits. The bromine substituent, in particular, has been shown to improve binding interactions with certain enzymes, making it an attractive feature for medicinal chemists.

The synthesis of 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromine atom typically involves halogenation techniques, while the methoxyethoxy group is often incorporated through nucleophilic substitution reactions. The N,N-dimethylation step is crucial for stabilizing the amide functionality and enhancing the compound's bioavailability.

Recent advancements in synthetic methodologies have enabled more efficient production of complex organic compounds like 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide. Techniques such as flow chemistry and catalytic processes have improved yield and purity, making it more feasible for large-scale applications. These innovations have also reduced the environmental impact of synthesis, aligning with growing sustainability concerns in the pharmaceutical industry.

The pharmacokinetic properties of 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide are another critical area of study. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary studies suggest that its structural features may influence its solubility and metabolic stability, which are key factors in determining its bioavailability and duration of action.

In conclusion, 5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide (CAS No. 1030440-13-1) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of bromine and methoxyethoxy substituents makes it an interesting candidate for further exploration in drug discovery. As synthetic methodologies continue to evolve, the accessibility and scalability of producing this compound will likely increase, opening new avenues for research and development.

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